molecular formula C11H16N2O3S B14817476 N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide

N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14817476
M. Wt: 256.32 g/mol
InChI Key: WATUSBQIZDQGQC-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide typically involves the following steps:

    N-Methylation of Nitro Compounds: The direct reductive N-methylation of nitro compounds is a common method.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[4-cyclopropyloxy-3-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-10-7-8(13-17(2,14)15)3-6-11(10)16-9-4-5-9/h3,6-7,9,12-13H,4-5H2,1-2H3

InChI Key

WATUSBQIZDQGQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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